1-(Difluorophenylmethyl)-4-methylbenzene
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Overview
Description
1-(Difluorophenylmethyl)-4-methylbenzene is an organic compound characterized by the presence of a difluorophenylmethyl group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluorophenylmethyl)-4-methylbenzene typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a difluoromethylating agent with a methylbenzene derivative under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of metal-based catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(Difluorophenylmethyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluorophenylmethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluorophenylmethyl group to a difluoromethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Difluorophenylmethyl ketones or carboxylic acids.
Reduction: Difluoromethyl derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-(Difluorophenylmethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluorophenylmethyl)-4-methylbenzene involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluorophenylmethyl)-4-fluorobenzene
- 1-(Difluorophenylmethyl)-4-chlorobenzene
- 1-(Difluorophenylmethyl)-4-bromobenzene
Uniqueness
1-(Difluorophenylmethyl)-4-methylbenzene is unique due to the presence of both difluoromethyl and methyl groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications .
Properties
IUPAC Name |
1-[difluoro(phenyl)methyl]-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2/c1-11-7-9-13(10-8-11)14(15,16)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPWOFFDNMCYGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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